8-Quinolinecarboxamide

Übersicht

Beschreibung

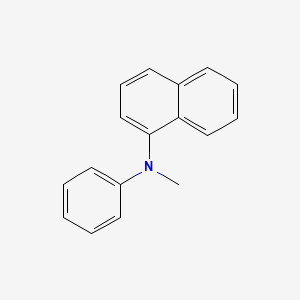

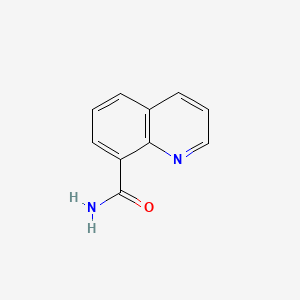

8-Quinolinecarboxamide (8-QCA) is a small molecule that has been studied extensively in the scientific community due to its unique properties and potential applications. 8-QCA is an aromatic heterocyclic compound, containing both a quinoline ring and a carboxamide group. It is a white to off-white crystalline solid with a molecular weight of approximately 140 g/mol. 8-QCA has a wide range of applications in scientific research, including its use as an organic fluorescent dye and as a biochemical tool for probing protein-protein interactions.

Wissenschaftliche Forschungsanwendungen

Anti-proliferative Agents

Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents . They have shown good anti-proliferative activities against four cell lines: MCF-7, CACO, HepG-2, and HCT-116 . These derivatives were compared to the reference standard Doxorubicin, and some showed promising results .

Apoptotic Inducers

These compounds have also been found to induce apoptosis, a process of programmed cell death . This was accomplished by down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 .

Pim-1 Kinase Inhibitors

Quinoline-carboxamide derivatives have been studied for their inhibitory activity against Pim-1 kinase . Pim-1 kinase is a type of protein kinase, which are the main regulators of cell survival and proliferation . One of the compounds was found to be the most active with the percentage of inhibition 82.27% and IC50 equals 0.11 when compared to SGI-1776 as a reference standard .

Orally Bioavailable Drugs

In silico assessment of ADME properties of these compounds showed that all of the strongest compounds are orally bioavailable without blood–brain barrier penetration .

(Bio)reductively-Activated Prodrugs

Quinoline-8-carboxamide N-oxides have been studied as (bio)reductively-activated prodrugs . These are drugs that are metabolized in the body to become active.

Broad-Ranging Biological Effects

Quinoline has attracted considerable attention as an important heterocyclic pharmacophore, and it is amply explored for broad-ranging biological effects .

Wirkmechanismus

Target of Action

Quinoline-8-carboxamide, also known as 8-Quinolinecarboxamide, primarily targets protein kinases (PKs) . PKs are the main regulators of cell survival and proliferation, making them a promising target for cancer treatments .

Mode of Action

The compound interacts with its targets, leading to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 . This interaction triggers apoptosis, a process of programmed cell death . Additionally, it exhibits inhibitory activity against Pim-1 kinase .

Biochemical Pathways

The compound’s interaction with its targets affects the apoptotic pathway . The down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3 lead to the activation of apoptosis . This results in the death of cancer cells, thereby inhibiting their proliferation .

Pharmacokinetics

This suggests that the compound can be effectively absorbed and distributed in the body, metabolized, and then excreted, without affecting the central nervous system .

Result of Action

The compound’s action results in anti-proliferative activities against various cancer cell lines . Specifically, certain derivatives of quinoline-8-carboxamide have shown good anti-proliferative activities compared to the reference standard Doxorubicin . The cytotoxic effect is highly selective on normal human cells .

Eigenschaften

IUPAC Name |

quinoline-8-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h1-6H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPQRQAOVNXWEEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(=O)N)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204243 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Quinolinecarboxamide | |

CAS RN |

55706-61-1 | |

| Record name | 8-Quinolinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055706611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

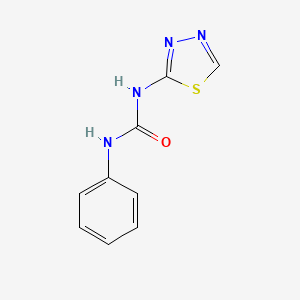

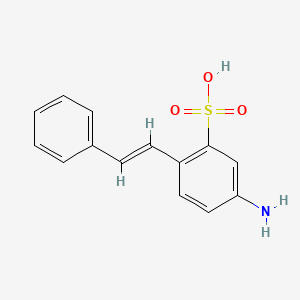

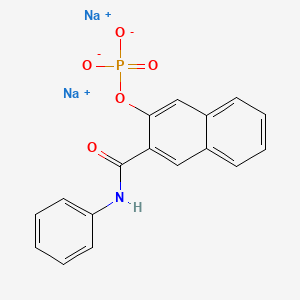

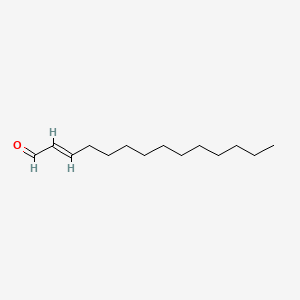

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dipotassium [[N,N'-ethylenebis[N-(carboxymethyl)glycinato]](4-)-N,N',O,O',ON,ON']manganate(2-)](/img/structure/B1604767.png)

![5-(2,3-Dimethyltricyclo[2.2.1.02,6]hept-3-yl)-2-methylpent-2-enyl butyrate](/img/structure/B1604768.png)

![Glycine, N-[(butylamino)carbonyl]-](/img/structure/B1604776.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)